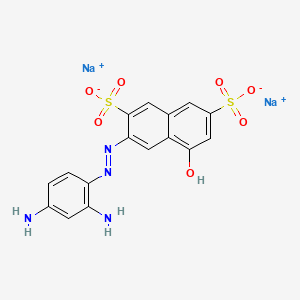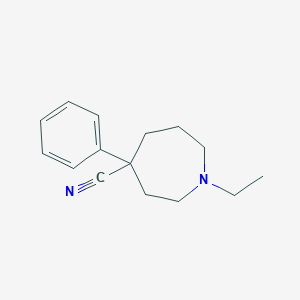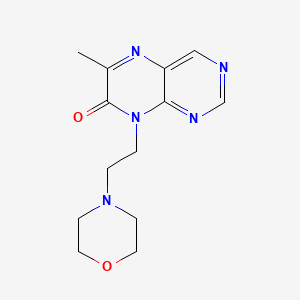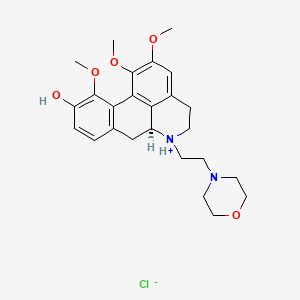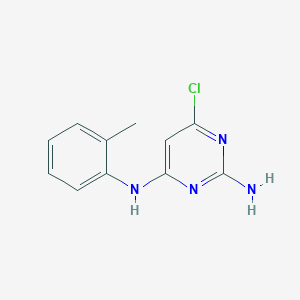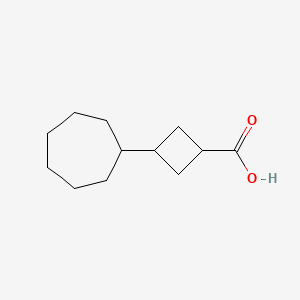
Cyclobutanecarboxylic acid, 3-cycloheptyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cycloheptyl-cyclobutanecarboxylic acid: is an organic compound with the molecular formula C12H20O2 It is characterized by a cyclobutane ring substituted with a cycloheptyl group and a carboxylic acid functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cycloheptyl-cyclobutanecarboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the intramolecular cyclization of 1,4-dibromobutane with a base to form the cyclobutane ring, followed by the addition of a cycloheptyl group and subsequent carboxylation. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production of 3-Cycloheptyl-cyclobutanecarboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Cycloheptyl-cyclobutanecarboxylic acid undergoes various chemical reactions, primarily involving its carboxylic acid group. These reactions include:
Acid-Base Neutralization: Reacts with bases to form salts and water.
Esterification: Reacts with alcohols in the presence of a catalyst to form esters.
Amide Formation: Reacts with amines to form amides, which are important in biochemistry and pharmaceutical synthesis.
Common Reagents and Conditions:
Bases: Sodium hydroxide or potassium hydroxide for neutralization reactions.
Alcohols and Catalysts: Methanol or ethanol with sulfuric acid for esterification.
Amines: Various amines under mild heating for amide formation.
Major Products:
Salts: Formed from neutralization reactions.
Esters: Formed from esterification reactions.
Amides: Formed from reactions with amines.
Applications De Recherche Scientifique
3-Cycloheptyl-cyclobutanecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to construct complex molecules, especially those requiring a cyclobutane structure.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of advanced materials and agrochemicals
Mécanisme D'action
The mechanism of action of 3-Cycloheptyl-cyclobutanecarboxylic acid involves its interaction with specific molecular targets and pathways. The cyclobutane ring and carboxylic acid group enable the compound to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate enzyme activity, receptor binding, and other cellular processes, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Cyclobutanecarboxylic acid: A simpler analog with a cyclobutane ring and a carboxylic acid group.
Cycloheptylcarboxylic acid: Contains a cycloheptyl group and a carboxylic acid group but lacks the cyclobutane ring.
Cyclobutylamine: A derivative of cyclobutanecarboxylic acid with an amine group instead of a carboxylic acid group.
Uniqueness: 3-Cycloheptyl-cyclobutanecarboxylic acid is unique due to the presence of both a cyclobutane ring and a cycloheptyl group, which impart distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
66016-22-6 |
|---|---|
Formule moléculaire |
C12H20O2 |
Poids moléculaire |
196.29 g/mol |
Nom IUPAC |
3-cycloheptylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C12H20O2/c13-12(14)11-7-10(8-11)9-5-3-1-2-4-6-9/h9-11H,1-8H2,(H,13,14) |
Clé InChI |
YYUXOFUWSOGMGC-UHFFFAOYSA-N |
SMILES canonique |
C1CCCC(CC1)C2CC(C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



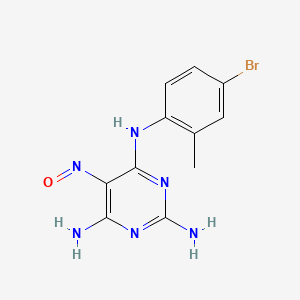
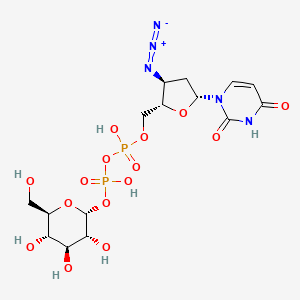
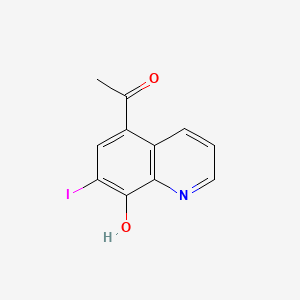
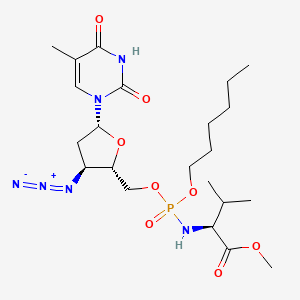
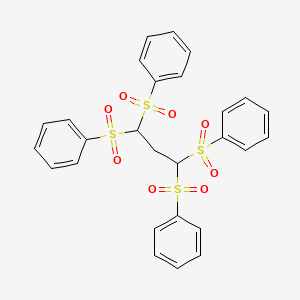

![2-ethyl-6,9-dimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12804455.png)
